(S)-3-氨基-4-(4-碘苯基)丁酸盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

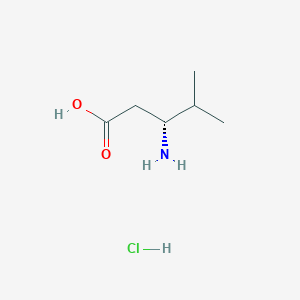

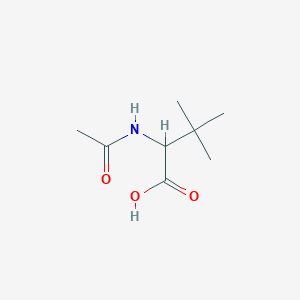

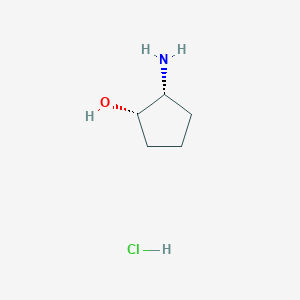

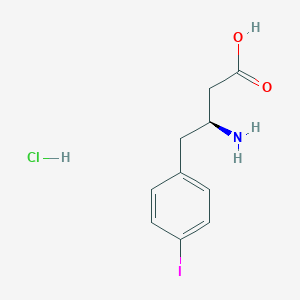

The molecular formula of this compound is C10H13ClINO2. Its molecular weight is 341.57 g/mol. The IUPAC name is (3S)-3-amino-4-(4-iodophenyl)butanoic acid .Physical And Chemical Properties Analysis

The compound has a molecular weight of 341.573 . The boiling point is 386.5ºC at 760mmHg . It should be stored at 2-8 °C .科学研究应用

Synthesis of Meta- and Paracyclophanes

This compound can be used as a reactant in the synthesis of meta- and paracyclophanes . These are a class of organic compounds characterized by their unique, three-dimensional, cyclic structures. They have potential applications in the field of materials science, particularly in the development of new types of polymers.

Intramolecular Friedel-Crafts Reactions

“(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride” can be involved in intramolecular Friedel-Crafts reactions for the synthesis of 1-tetralones . This reaction is a type of electrophilic aromatic substitution that can be used to introduce alkyl groups into aromatic systems. The resulting 1-tetralones are important intermediates in organic synthesis and have applications in the pharmaceutical industry.

Pharmacological Activity Investigations

This compound has been involved in investigations of pharmacological activity pertaining to apoptosis, proliferation, and histone deacetylase activity in human colorectal cancer cells . This suggests potential applications in cancer research and the development of new therapeutic strategies.

安全和危害

Safety data sheets advise avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . All sources of ignition should be removed, and personnel should be evacuated to safe areas in case of a spill or leak .

作用机制

Target of Action

It’s known that this compound is used in the synthesis of unsaturated amino acids . The specific targets in the body would depend on the specific unsaturated amino acid that is produced.

Mode of Action

It is known to participate in the synthesis of unsaturated amino acids . This suggests that it may interact with its targets by being incorporated into these amino acids, which can then go on to participate in various biochemical reactions.

Biochemical Pathways

The compound is involved in the synthesis of unsaturated amino acids . These amino acids can be involved in a variety of biochemical pathways, depending on their specific structures. They can serve as building blocks for proteins, act as neurotransmitters, or participate in other metabolic processes.

Result of Action

The specific molecular and cellular effects of (S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride would depend on the unsaturated amino acids it helps to synthesize . These could have a wide range of effects, from serving as building blocks for proteins to acting as neurotransmitters.

属性

IUPAC Name |

(3S)-3-amino-4-(4-iodophenyl)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKGKNIRLMPHEI-FVGYRXGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)I.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)I.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClINO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375854 |

Source

|

| Record name | (3S)-3-Amino-4-(4-iodophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride | |

CAS RN |

270065-70-8 |

Source

|

| Record name | (3S)-3-Amino-4-(4-iodophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。